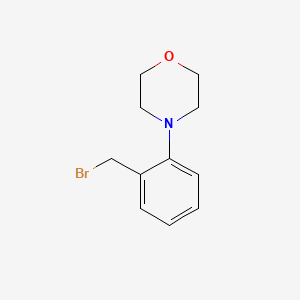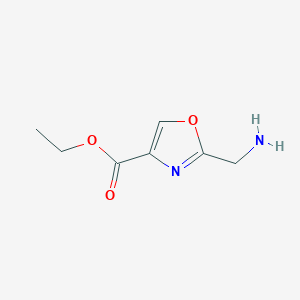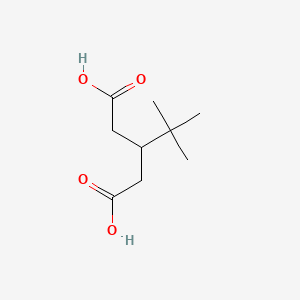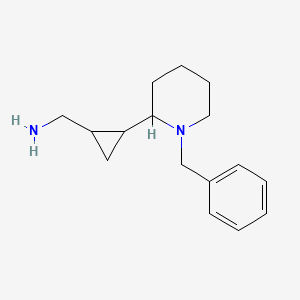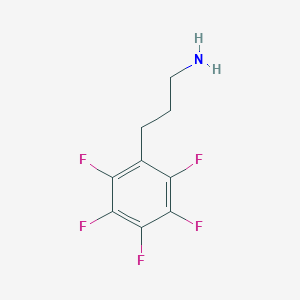
3-(Perfluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Perfluorophenyl)propan-1-amine is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)propan-1-amine typically involves the nucleophilic substitution of a perfluorinated benzene derivative with a suitable amine precursor. One common method is the reaction of 3-bromopropan-1-amine with perfluorobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the perfluorinated aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Perfluorophenyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The perfluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted perfluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Perfluorophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Perfluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The perfluorinated phenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropylamine: Lacks the perfluorinated aromatic ring, resulting in different chemical properties and reactivity.
3-(4-Fluorophenyl)propan-1-amine: Contains a single fluorine atom on the phenyl ring, leading to distinct electronic and steric effects.
3-(Trifluoromethyl)phenylpropan-1-amine:
Uniqueness
3-(Perfluorophenyl)propan-1-amine is unique due to the presence of the fully perfluorinated phenyl group, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8F5N |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H8F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-3,15H2 |
Clave InChI |
WBQZHSXXFKPORK-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13583580.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
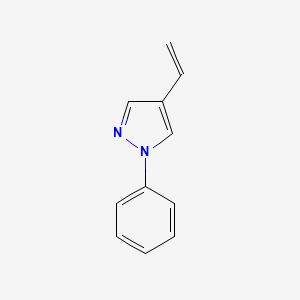
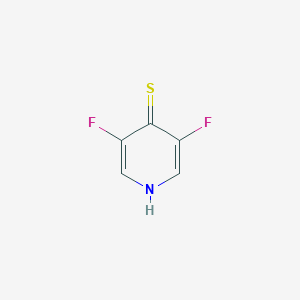
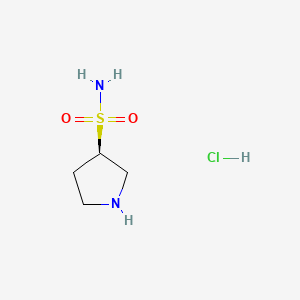
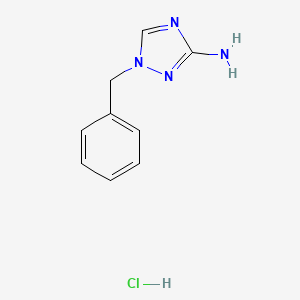
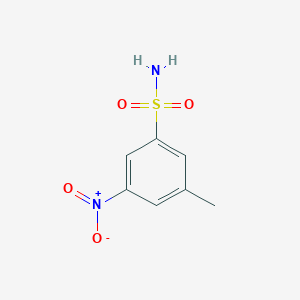
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
